2-(Methoxymethyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
2-(methoxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-11-5-7(6(9)10)3-2-4-8-7/h8H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQIHHCEASFDHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolidine Ring Formation
The pyrrolidine scaffold is typically constructed via cyclization or hydrogenation of dihydropyrrole precursors. In one approach, methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride serves as a starting material, undergoing benzoylation and oxidation to introduce ketone functionalities. Catalytic hydrogenation of unsaturated precursors, such as 2,3-dihydro-1H-pyrrole derivatives, using palladium carbon or chiral catalysts under hydrogen pressure (1.4–1.5 MPa) effectively generates the pyrrolidine ring. For example, hydrogenation of (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole in ethanol/DMF at 50°C yields cis-configured products with moderate enantiomeric excess (ee 55.4–61.1%).
Hydrolysis of Ester Precursors to Carboxylic Acids
tert-Butyl Ester Hydrolysis
The tert-butoxycarbonyl (Boc) group is widely used to protect carboxylic acids during synthesis. Hydrolysis under acidic or basic conditions cleaves the ester to yield the free acid. For instance, treatment of tert-butyl 2-(methoxymethyl)pyrrolidine-2-carboxylate with trifluoroacetic acid (TFA) in dichloromethane at 25°C for 4 hours affords the carboxylic acid in 82.9% yield. Alternatively, alkaline hydrolysis using lithium hydroxide in tetrahydrofuran (THF)/water mixtures at 0°C provides comparable efficiency while minimizing racemization.
Methyl Ester Saponification
Methyl esters, such as methyl (2S,4R)-1-benzoyl-4-hydroxypyrrolidine-2-carboxylate, are saponified using sodium hydroxide in methanol/water. This method, however, risks epimerization at stereocenters adjacent to the carbonyl group. Optimized conditions (e.g., low temperature and short reaction times) mitigate this issue, as demonstrated in the synthesis of (2S,3R,4S)-3-(carboxymethyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid.
Stereochemical Control and Chiral Synthesis
Asymmetric Hydrogenation
Chiral catalysts, such as Rhodium-DuPhos or Ruthenium-BINAP complexes, enable enantioselective hydrogenation of prochiral enamines or α,β-unsaturated esters. In a patent example, hydrogenation of an N-protected dihydropyrrole derivative using a chiral catalyst and sodium ethoxide in ethanol/DMF produced (2S,4S)-N-tert-butoxycarbonyl-4-hydroxyethylpyrrolidine with 61.1% ee. The cis configuration predominates due to steric hindrance during hydrogen adsorption.
Diastereomeric Resolution
Racemic mixtures of 2-(methoxymethyl)pyrrolidine-2-carboxylic acid can be resolved via diastereomeric salt formation. Reacting the racemate with chiral amines, such as (R)-α-methylbenzylamine, in ethanol yields separable salts. Recrystallization from ethyl acetate/hexane mixtures enhances enantiopurity, though this method suffers from moderate yields (50–70%).
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Conditions | Yield | Stereoselectivity (ee) |
|---|---|---|---|---|
| Catalytic Hydrogenation | N-protected dihydropyrrole | H₂ (1.5 MPa), 50°C, Ethanol/DMF | 60–80% | 55–61% |
| Microwave Alkylation | 6-Fluoropyridin-2-amine | 205°C, H₂O, 0.5 h | 74% | Not reported |
| Boc Ester Hydrolysis | tert-Butyl ester derivative | TFA, DCM, 25°C, 4 h | 82.9% | Retained |
| Chiral Resolution | Racemic carboxylic acid | (R)-α-Methylbenzylamine, EtOH | 50–70% | >90% |
Challenges and Optimization Strategies
Byproduct Formation in Alkylation
Competing N-alkylation and O-alkylation often reduce yields during methoxymethyl group introduction. Employing bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses N-alkylation by deprotonating the hydroxyl group selectively. For instance, using DBU in acetonitrile at 0°C improved the alkylation efficiency of pyrrolidine-2-carboxylate esters from 46% to 68%.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1.1. Antiviral Drug Development
One notable application of 2-(methoxymethyl)pyrrolidine-2-carboxylic acid is its role as an intermediate in the synthesis of antiviral drugs, particularly in the development of treatments for Hepatitis C virus (HCV). The compound has been utilized in the synthesis of Velpatasvir, an important anti-HCV medication. Research indicates that the chiral separation of its derivatives can be optimized for better efficacy and reduced environmental impact during manufacturing processes .
1.2. Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated that compounds derived from this structure exhibit significant cytotoxicity against various cancer cell lines, including A549 lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation, making these compounds promising candidates for further drug development .
2.1. Synthesis Techniques
The synthesis of this compound typically involves several steps:
- Starting Materials: Commonly derived from readily available pyrrolidine derivatives.
- Key Reactions: Alkylation and carboxylation reactions are crucial for constructing the pyrrolidine ring and introducing functional groups.
- Chiral Separation: Advanced techniques such as chiral chromatography are employed to isolate specific enantiomers, which are essential for maximizing biological activity .
2.2. Characterization Methods
Characterization of synthesized compounds is performed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine structural integrity and purity.
- Mass Spectrometry (MS): For molecular weight confirmation.
- High-Performance Liquid Chromatography (HPLC): To assess purity levels and separation efficiency.
3.1. Antimicrobial Properties
Research has shown that derivatives of this compound possess antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. These compounds have been evaluated for their Minimum Inhibitory Concentrations (MIC) against various pathogens, demonstrating potential as new antimicrobial agents .
3.2. Structure-Activity Relationship (SAR) Studies
Understanding the SAR is critical for enhancing the efficacy of pyrrolidine derivatives:
- Modifications in substituents can lead to improved bioactivity.
- The presence of specific functional groups influences both pharmacokinetics and pharmacodynamics.
Case Studies
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with various molecular targets. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds by transferring its chirality to the substrate. This process often involves the formation of intermediates that stabilize the transition state, leading to high stereoselectivity .
Comparison with Similar Compounds
Proline: Another chiral pyrrolidine derivative used in asymmetric synthesis.
Prolinol: A derivative of proline with similar applications in chiral synthesis.
Pyrrolidine-2,5-dione: Used in drug discovery for its versatile scaffold.
Uniqueness: 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid is unique due to its specific methoxymethyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over stereochemistry is required .
Biological Activity
2-(Methoxymethyl)pyrrolidine-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring, which is a five-membered cyclic amine. The methoxymethyl group and carboxylic acid functionality contribute to its chemical reactivity and biological profile.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Antitumor Effects : Shows promise in inhibiting the growth of cancer cell lines.
- Enzyme Inhibition : May act as an inhibitor for specific enzymes involved in metabolic pathways.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Interaction : The compound may bind to enzymes, altering their activity and affecting metabolic processes.
- Cell Signaling Modulation : It can influence cell signaling pathways, leading to changes in gene expression and cellular responses.
- Cytotoxicity in Cancer Cells : Research indicates that it may induce apoptosis in cancer cells through various pathways.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various pyrrolidine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition at low concentrations.
Antitumor Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast cancer). The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death .
Enzyme Inhibition
Research indicates that this compound may inhibit key metabolic enzymes such as dihydrofolate reductase (DHFR) and cyclooxygenase (COX). Inhibition of these enzymes can disrupt critical biochemical pathways involved in cell proliferation and inflammation .
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against a panel of pathogens. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent.
Data Tables
| Biological Activity | Assessed Cell Lines | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | S. aureus | 15 | Cell wall synthesis inhibition |
| Antitumor | HeLa | 12 | Apoptosis induction via caspase activation |
| Enzyme Inhibition | DHFR | 25 | Competitive inhibition |
Q & A
Q. Table 1: Synthetic Yields Under Varied Conditions
| Precursor | Oxidizing Agent | Temp (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 5-Methoxy-2-methylpyridine | KMnO₄ | 90–95 | 47 | 95 | |
| 6-Bromo-2-methylpyridine | KMnO₄ | Reflux | 84 | 97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
